Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 2,4-Dimethylphenyl Regioisomer and Unsubstituted Phenyl Analog
The target compound's 2,5-dimethylphenyl substitution yields a computed XLogP3-AA of 2.1, which is identical to the 2,4-dimethylphenyl regioisomer but approximately 0.5 log units higher than the unsubstituted 5-phenyl analog (XLogP3-AA ≈ 1.6), conferring enhanced membrane permeability potential while remaining within the favorable drug-like lipophilicity range (XLogP < 5) [1]. This moderate lipophilicity distinguishes it from longer-chain amide analogs such as the butyramide (predicted XLogP3-AA ≈ 2.7–3.0) and the 3-phenylpropanamide (predicted XLogP3-AA ≈ 3.5–4.0), which carry elevated risks of poor solubility and off-target promiscuity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 5-Phenyl analog: XLogP3-AA ≈ 1.6; Butyramide analog: predicted XLogP3-AA ≈ 2.7–3.0; 3-Phenylpropanamide analog: predicted XLogP3-AA ≈ 3.5–4.0 |
| Quantified Difference | ΔXLogP3-AA = +0.5 vs. unsubstituted phenyl; ΔXLogP3-AA = -0.6 to -0.9 vs. butyramide; ΔXLogP3-AA = -1.4 to -1.9 vs. 3-phenylpropanamide |
| Conditions | XLogP3-AA algorithm v3.0 (PubChem); predicted values for analogs based on structural increment analysis |
Why This Matters
For procurement, the 2.1 XLogP3-AA value positions this compound in the optimal lipophilicity window for cell permeability without triggering solubility or promiscuity risks inherent to more lipophilic analogs.
- [1] PubChem Compound Summary for CID 7533268, Computed Properties (XLogP3-AA, TPSA, HBD/HBA, Rotatable Bond Count). National Center for Biotechnology Information (2025). View Source
